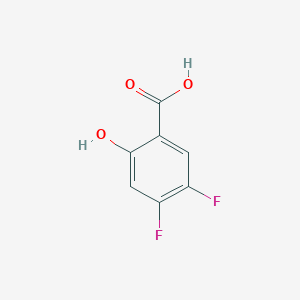

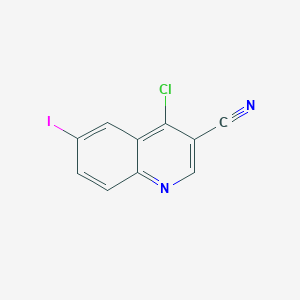

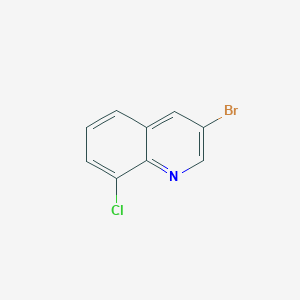

4-氯-6-碘喹啉-3-腈

描述

4-Chloro-6-iodoquinoline-3-carbonitrile is a compound that is structurally related to various quinoline derivatives which have been studied for their potential biological activities. Although the specific compound 4-Chloro-6-iodoquinoline-3-carbonitrile is not directly mentioned in the provided papers, the related chemical structures and their syntheses, reactions, and properties can give insights into the characteristics of this compound.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and substitutions at different positions on the quinoline ring. For instance, the synthesis of 4-anilinoquinoline-3-carbonitriles involves condensation and cyclization reactions, followed by chlorination and substitution with anilines . Similarly, 4-chloroquinoline-3-carbaldehydes have been used as precursors for the synthesis of functionalized quinolines through palladium-catalyzed intramolecular C–N bond formation . These methods could potentially be adapted for the synthesis of 4-Chloro-6-iodoquinoline-3-carbonitrile by incorporating an iodine substituent at the appropriate step.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The paper discussing 4-anilinoquinoline-3-carbonitriles provides a homology model of EGF-R kinase, suggesting that the quinoline derivatives bind to the kinase in a manner similar to quinazoline-based inhibitors, with specific interactions at the Thr residue . This indicates that the cyano group at the 3-position plays a significant role in the binding affinity and specificity of these compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, which can be used to modify their structure and enhance their biological properties. The review paper on chloroquinoline-3-carbonitriles outlines several reactions involving the chloro and cyano substituents, which are key functional groups in the synthesis of biologically active compounds . These reactions include substitutions, cyclizations, and the formation of new heterocyclic systems, which could be relevant for the chemical manipulation of 4-Chloro-6-iodoquinoline-3-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substituents. For example, 3-aryl-6-methoxyquinoline-4-carbonitriles exhibit high fluorescence and stability, which are properties that could be explored for 4-Chloro-6-iodoquinoline-3-carbonitrile in various applications . The presence of halogen atoms, such as chlorine and iodine, can also affect the reactivity, photophysical properties, and potential as a fluorescent dye or therapeutic agent.

科学研究应用

合成和化学反应

4-氯-6-碘喹啉-3-腈参与各种合成方法和化学反应,这些反应对于生产具有生物活性的化合物至关重要。由 (Mekheimer 等人,2019) 进行的全面综述重点关注氯喹啉-3-腈衍生物的合成和反应,突出了它们在有机化学领域的重要性。

光电和电荷传输特性

该化合物已被研究其结构、电子、光学和电荷传输特性。 (Irfan 等人,2020) 使用密度泛函理论 (DFT) 研究了三种氢喹啉衍生物,包括氯喹啉-3-腈的变体。这些研究有助于理解这些化合物的多功能材料特性。

化学反应性

(Ibrahim 和 El-Gohary,2016) 的研究探索了相关腈的化学反应性,导致合成各种杂环系统。这项研究对于理解这些化合物反应性和在合成化学中的潜在应用非常重要。

癌症治疗中的抑制剂

4-氯喹啉-3-腈衍生物的一个关键应用是在癌症治疗中。 (Tsou 等人,2005) 开发了可作为人表皮生长因子受体-2 (HER-2) 和表皮生长因子受体 (EGFR) 激酶不可逆抑制剂的衍生物,在癌症治疗中显示出潜力。

交叉偶联反应

该化合物已用于交叉偶联反应中,以合成具有不同芳基的二芳基喹啉。 (Tsvetkov 等人,2002) 报告了对反应速率和产率的显着影响,有助于合成复杂的有机化合物。

杂环系统的合成

(Gomaa,2003) 和 (Mekheimer 等人,2008) 的研究重点是合成新的取代的肉桂和苯并[h]肉桂衍生物,表明氯喹啉-3-腈在合成不同的杂环化合物方面具有多功能性。

安全和危害

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280, which advises wearing protective gloves, clothing, and eye protection .

属性

IUPAC Name |

4-chloro-6-iodoquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFXSSJHMYBWJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1I)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-iodoquinoline-3-carbonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)

![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)